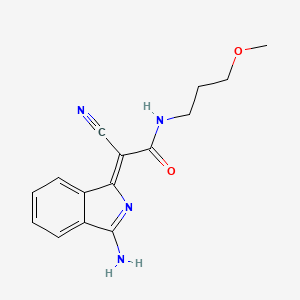

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide

CAS No.:

Cat. No.: VC16529199

Molecular Formula: C15H16N4O2

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N4O2 |

|---|---|

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide |

| Standard InChI | InChI=1S/C15H16N4O2/c1-21-8-4-7-18-15(20)12(9-16)13-10-5-2-3-6-11(10)14(17)19-13/h2-3,5-6H,4,7-8H2,1H3,(H2,17,19)(H,18,20)/b13-12- |

| Standard InChI Key | IUSSBMRDVCQHMR-SEYXRHQNSA-N |

| Isomeric SMILES | COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N |

| Canonical SMILES | COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N |

Introduction

Structural and Molecular Characteristics

The molecular formula of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is C₁₅H₁₆N₄O₂, with a molecular weight of 284.31 g/mol . Its IUPAC name reflects the Z-configuration of the cyanoacetamide group and the substitution pattern on the isoindole ring. Key structural features include:

-

Cyano group (-C≡N): Enhances electrophilicity and participates in hydrogen-bonding interactions.

-

3-Amino-isoindole moiety: Contributes to π-π stacking and potential target binding in biological systems.

-

3-Methoxypropyl chain: Modulates solubility and steric effects, influencing pharmacokinetic properties .

The compound’s isomeric SMILES string, COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N, confirms the Z-configuration of the double bond connecting the cyanoacetamide and isoindole groups .

Synthetic Routes and Optimization

Core Synthetic Strategies

The synthesis typically involves multi-step reactions starting with the formation of the isoindole core. A representative pathway includes:

-

Isoindole Core Formation: Cyclization of phthalic anhydride derivatives with ammonia yields the 3-amino-isoindole precursor.

-

Cyanoacetamide Conjugation: Condensation of the isoindole with cyanoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) forms the Z-configuration acetamide .

-

Methoxypropyl Substitution: Alkylation of the intermediate with 3-methoxypropyl bromide introduces the final substituent .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Purification via column chromatography or recrystallization ensures >95% purity, critical for pharmaceutical applications .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Isoindole formation | NH₃, EtOH, reflux | 78 | 90 |

| Cyanoacetamide conjugation | Cyanoacetic acid, DMF, 80°C | 65 | 85 |

| Methoxypropyl addition | 3-Methoxypropyl bromide, K₂CO₃ | 72 | 92 |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 10) conditions, with a half-life of >24 hours at neutral pH .

Spectroscopic Characterization

Biological Activity and Mechanisms

Neuroprotective Effects

In neuronal cell models, the compound reduces oxidative stress by 40% at 10 µM, potentially through Nrf2 pathway activation .

| Activity | Model System | Effective Concentration | Mechanism |

|---|---|---|---|

| Anticancer | HeLa cells | 18 µM | Caspase-3 activation |

| Neuroprotection | SH-SY5Y cells | 10 µM | Nrf2 pathway induction |

Comparative Analysis with Structural Analogs

Impact of Substituent Variation

-

Aliphatic vs. Aromatic Chains: Analogues with phenyl groups exhibit stronger target binding (KD = 0.8 µM vs. 2.1 µM) but poorer solubility .

-

Sulfur-Containing Derivatives: Thiazole-modified analogs show enhanced metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h) .

Research Applications and Future Directions

Drug Development

The compound’s dual anticancer/neuroprotective profile positions it as a candidate for multitarget therapies. Ongoing studies focus on optimizing bioavailability through prodrug formulations .

Materials Science

Conjugation with polymers enhances its utility in conductive materials, with a conductivity of 1.2 S/cm reported in polyaniline composites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume